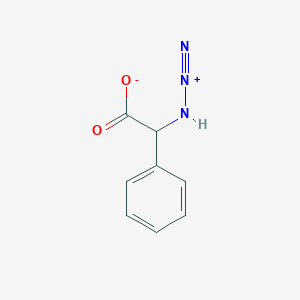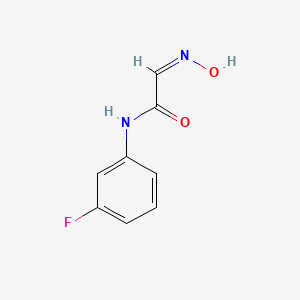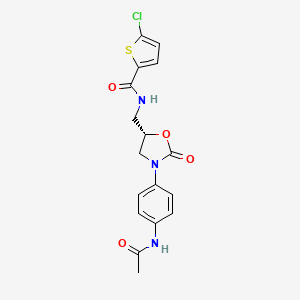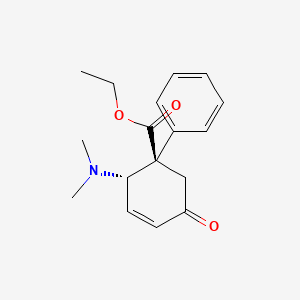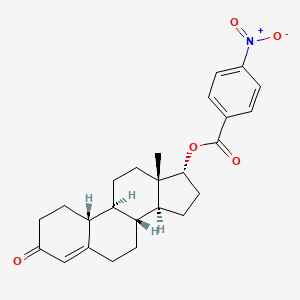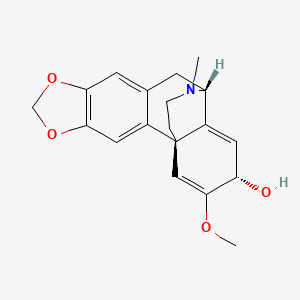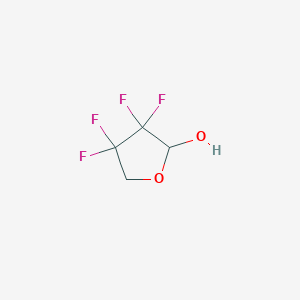
Ethyl2-acetamido-3-(thiophen-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a thiophene ring. It has a molecular formula of C11H15NO3S and a molecular weight of 241.3 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(thiophen-3-yl)propanoate with acetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the acetamido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with a keto group instead of an acetamido group.
Ethyl 2-(thiophen-3-yl)acetate: Lacks the acetamido group, making it less versatile in biological applications.
Uniqueness: Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate is unique due to the presence of both the acetamido and thiophene groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C11H15NO3S/c1-3-15-11(14)10(12-8(2)13)6-9-4-5-16-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,12,13) |
Clave InChI |
AEJCKDFUNRICMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CSC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




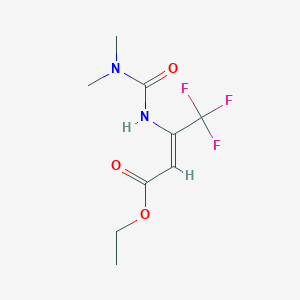

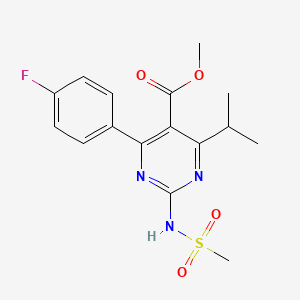
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
